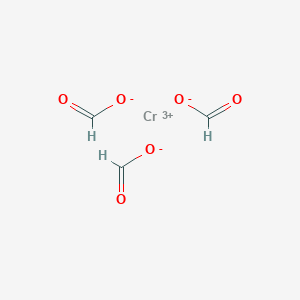
(2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid methyl ester
Descripción general
Descripción
The compound "(2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid methyl ester" is of interest in organic chemistry due to its azido group, which is a functional group known for its versatility in chemical synthesis. Azides are commonly used in the synthesis of nitrogen-containing compounds, including pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of esters with complex functional groups like the azido and hydroxy groups involves multi-step chemical reactions. For instance, the synthesis of esters of 3-cyano-2-oxo-5,6-tri(tetra)methylene-1,2-dihydroisonicotinic and 2-amino-3-ethoxycarbonyl-5,6-tri(tetra)methyleneisonicotinic acids from 2-oxocyclopentyl(hexyl)glyoxylic acid esters and malonic acid derivatives could offer insights into analogous processes for synthesizing the target compound (Smirnova & Gavrilov, 1996).
Aplicaciones Científicas De Investigación
Modification and Application of Carbohydrates
- Anomeric Modification of Carbohydrates Using the Mitsunobu Reaction : This review focuses on the use of the Mitsunobu reaction for modifications of sugar hemiacetals, particularly at the anomeric position, leading mainly to anomeric esters or glycosides. Such modifications are crucial in glycosciences for understanding and manipulating the structural aspects of carbohydrates for various applications, including drug development and biopolymer synthesis (Hain et al., 2018).
Biodegradation and Environmental Impact
- Natural Attenuation of Fatty Acid Methyl Esters (FAME) in Soil and Groundwater : This study discusses the environmental fate and effects of fatty acid methyl esters, particularly in the context of their use in biodiesel. FAME compounds are shown to be biodegradable under both aerobic and anaerobic conditions, which is significant for understanding their environmental impact and the mechanisms of natural attenuation in soil and groundwater (Thomas et al., 2017).
Analytical Methods for Contaminant Detection
- Analytical Approaches for MCPD Esters and Glycidyl Esters in Food and Biological Samples : This review outlines the occurrence, analysis, and significance of MCPD esters and glycidyl esters as contaminants in processed edible oils and other foods. It discusses both direct and indirect analytical methods for their determination, which are crucial for ensuring food safety and understanding the metabolism and fate of these contaminants in biological systems (Crews et al., 2013).
Synthesis and Application in Drug Development
- A Review on Biomass-derived Levulinic Acid for Application in Drug Synthesis : Levulinic acid and its derivatives are highlighted for their potential in synthesizing value-added chemicals and drugs. The review emphasizes the versatility of levulinic acid's functional groups in drug synthesis, highlighting its role in making drug synthesis more cost-effective and environmentally friendly (Zhang et al., 2021).
Mecanismo De Acción
Mode of Action
The compound, being an ester, undergoes hydrolysis in the presence of a dilute acid or base . This process is catalyzed by the hydroxonium ion, H3O+, present in all solutions of acids in water . The ester takes a proton (a hydrogen ion) from the hydroxonium ion, which becomes attached to one of the lone pairs on the oxygen that is double-bonded to the carbon .
Biochemical Pathways
The hydrolysis of esters, including (2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid methyl ester, results in the formation of a carboxylic acid and an alcohol . This process, known as saponification when it occurs in basic solution, involves the addition of a hydroxide ion to the ester carbonyl group to form a tetrahedral intermediate . The loss of an alkoxide ion then yields a carboxylic acid, which is deprotonated to give the carboxylate ion .
Result of Action
The hydrolysis of (2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid methyl ester results in the formation of a carboxylic acid and an alcohol . These products can participate in further biochemical reactions, depending on their specific structures and the cellular context.
Action Environment
The action of (2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid methyl ester, like other esters, can be influenced by various environmental factors. For instance, the rate of hydrolysis can be affected by the pH of the environment . Additionally, factors such as temperature and the presence of catalysts can also influence the compound’s action, efficacy, and stability .
Safety and Hazards
While specific safety and hazard information for “(2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid methyl ester” is not available, it’s important to note that chemicals should always be handled with appropriate safety precautions. For example, some chemicals can cause skin or eye irritation, and some may be harmful if inhaled .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl (2R)-2-azido-3-hydroxy-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O3/c1-5(3-9,7-8-6)4(10)11-2/h9H,3H2,1-2H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVROTCFBSIUDO-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C(=O)OC)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CO)(C(=O)OC)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B22080.png)
![1-Chloro-2-[(4-chlorophenyl)difluoromethyl]-4-(trifluoromethyl)benzene](/img/structure/B22089.png)

